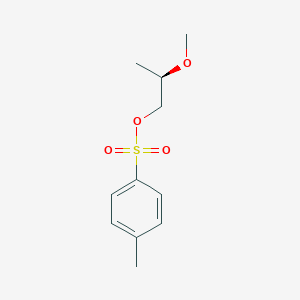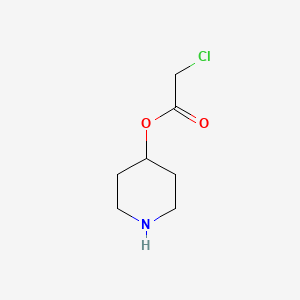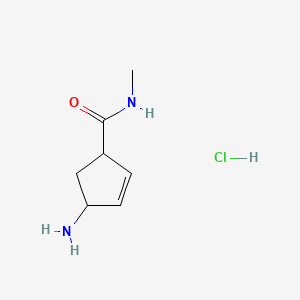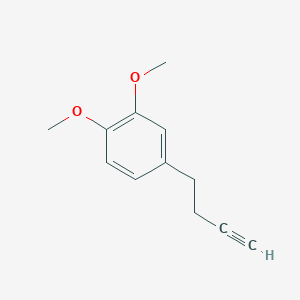
6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride is a chemical compound with the molecular formula C7H5F4NO2S. It is known for its unique structural features, including a trifluoromethyl group and a sulfonyl fluoride group attached to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride typically involves the introduction of the trifluoromethyl group and the sulfonyl fluoride group onto the pyridine ring. One common method involves the reaction of 6-methyl-4-(trifluoromethyl)pyridine with a sulfonyl fluoride reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in a highly pure form .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require specific temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions may yield sulfonamide or sulfonate ester derivatives .
Wissenschaftliche Forschungsanwendungen
6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone
- 4-Methyl-5-thiazoleethanol
- 2-Hydroxy-4-(trifluoromethyl)pyridine
Uniqueness
6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride is unique due to the presence of both a trifluoromethyl group and a sulfonyl fluoride group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various chemical and biological applications .
Eigenschaften
Molekularformel |
C7H5F4NO2S |
|---|---|
Molekulargewicht |
243.18 g/mol |
IUPAC-Name |
6-methyl-4-(trifluoromethyl)pyridine-2-sulfonyl fluoride |
InChI |
InChI=1S/C7H5F4NO2S/c1-4-2-5(7(8,9)10)3-6(12-4)15(11,13)14/h2-3H,1H3 |
InChI-Schlüssel |
SEQHOAPFZQMFAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)S(=O)(=O)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tert-butyl 2-(hydroxymethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13557516.png)

![2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13557525.png)






